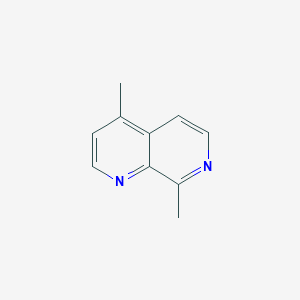

4,8-Dimethyl-1,7-naphthyridine

Description

Historical Context of Naphthyridine Systems and Isomerism

Naphthyridines, a class of heterocyclic compounds also known as pyridopyridines or benzodiazines, consist of a fused system of two pyridine (B92270) rings. This arrangement allows for six possible positional isomers, each with distinct chemical properties and reactivity. The isomers are differentiated by the placement of the two nitrogen atoms within the bicyclic framework.

The study of naphthyridines dates back to 1893 with the first synthesis of a derivative by Reissert. However, it was not until 1927 that the parent compounds of 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474) were synthesized. The family of naphthyridine isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine (B1199556) in 1958, and the isolation of 2,6-naphthyridine (B1209661) in 1965.

The synthesis of the 1,7-naphthyridine (B1217170) core, along with other isomers, can be achieved through various organic reactions. The choice of the starting aminopyridine isomer is crucial in directing the synthesis towards a specific naphthyridine skeleton. For instance, 3-aminopyridine (B143674) is a common precursor for the synthesis of both 1,5- and 1,7-naphthyridine derivatives.

Academic Significance of 1,7-Naphthyridine Derivatives in Contemporary Chemical Research

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This has led to significant academic and industrial research into its derivatives.

Compounds containing the 1,7-naphthyridine moiety have demonstrated a wide array of pharmacological activities. They have been investigated as potent inhibitors of various enzymes, including:

Phosphodiesterase type 4 (PDE4): These inhibitors are explored for their potential in treating inflammatory conditions.

p38 Mitogen-Activated Protein (MAP) Kinase: Inhibition of this enzyme is a target for anti-inflammatory and cancer therapies.

Dihydroorotate Dehydrogenase (DHODH): These inhibitors are investigated for their immunosuppressive and anti-proliferative effects.

Furthermore, research has highlighted the potential of 1,7-naphthyridine derivatives as anticancer, antimicrobial, analgesic, and anticonvulsant agents. The diverse biological profile of these compounds continues to drive the synthesis and evaluation of new analogues in contemporary chemical research.

Specific Research Focus on 4,8-Dimethyl-1,7-naphthyridine

Despite the broad interest in the 1,7-naphthyridine scaffold, specific research focusing solely on this compound is limited in the publicly available scientific literature. The compound is identified by the CAS Registry Number 61327-61-5 epa.gov.

The lack of specific research on this particular isomer could be due to several factors, including challenges in its synthesis, or a research focus on other isomers that have shown more promising biological activities or are more synthetically accessible. Further investigation would be required to elucidate the specific properties and potential applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-5-12-10-8(2)11-6-4-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGCCGZWMJDIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=NC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492249 | |

| Record name | 4,8-Dimethyl-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61327-61-5 | |

| Record name | 4,8-Dimethyl-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4,8 Dimethyl 1,7 Naphthyridine Derivatives

Electrophilic and Nucleophilic Substitution Pathways on the Naphthyridine Core

The chemistry of 1,7-naphthyridines, like other naphthyridines, shares similarities with pyridine (B92270) chemistry. thieme-connect.de The electron-deficient nature of the naphthyridine ring system makes electrophilic substitution challenging, while nucleophilic substitution is a more common transformation. thieme-connect.deambeed.com

Electrophilic Substitution: Direct electrophilic attack on the 1,7-naphthyridine (B1217170) nucleus is generally difficult due to the deactivating effect of the nitrogen atoms. thieme-connect.de When such reactions do occur, they often require harsh conditions. For instance, studies on related benzo[c] ambeed.comnih.govnaphthyridine systems have explored electrophilic substitution reactions. nsc.ru

Nucleophilic Substitution: The 1,7-naphthyridine ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens. thieme-connect.de The chlorine atom in chloro-substituted 1,7-naphthyridines is a good leaving group, facilitating nucleophilic substitution reactions. For example, 4-chloro-1,7-naphthyridine (B155622) can undergo substitution with various nucleophiles. The reactivity of halogenated 1,7-naphthyridines in nucleophilic substitution is a key strategy for introducing diverse functional groups. nsc.ru

A notable reaction is the Chichibabin amination, where an amino group can be introduced onto the naphthyridine ring. thieme-connect.de Studies on the amination of 1,7-naphthyridine with potassium amide in liquid ammonia (B1221849) have shown that the position of attack is temperature-dependent. At lower temperatures, attack occurs at both the C-2 and C-8 positions, while at higher temperatures, the reaction is thermodynamically controlled, favoring attack at the C-8 position. wur.nlresearchgate.net The resulting aminodihydronaphthyridinide adducts can be oxidized to yield the corresponding amino-1,7-naphthyridines. wur.nl

The table below summarizes the observed regioselectivity in the amination of 1,7-naphthyridine under different conditions.

| Temperature | Position of Nucleophilic Attack | Product Type |

| Low Temperature | C-2 and C-8 | Kinetically controlled |

| High Temperature | C-8 | Thermodynamically controlled |

This data is based on studies of the parent 1,7-naphthyridine ring system. wur.nlresearchgate.net

Furthermore, the substitution of a chlorine atom in derivatives like 4-chloro-1,7-naphthyridine-2-carboxylic acid is a pivotal step in creating diverse analogs. The electron-withdrawing nature of the carboxylic acid and the chlorine atom activates the 4-position for nucleophilic aromatic substitution (SNAr) reactions, allowing displacement by nucleophiles such as amines and alkoxides under relatively mild conditions. smolecule.com

Oxidation and Reduction Transformations of 1,7-Naphthyridine Systems

The 1,7-naphthyridine ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation: The nitrogen atoms in the 1,7-naphthyridine ring can be oxidized to form N-oxides. arkat-usa.org For example, benzo[f] ambeed.comnih.govnaphthyridine can be oxidized to its N-oxide, which can then participate in cycloaddition reactions. arkat-usa.org The site of oxidation (N-1 or N-7) can be influenced by the substituents present on the ring. clockss.org Oxidation of methyl groups attached to the naphthyridine ring is also possible. For instance, the methyl group of 4-chloro-5-methylbenzo[c] ambeed.comnaphthyridine, a related heterocyclic system, can be oxidized to an aldehyde. d-nb.infobeilstein-journals.org

Reduction: Catalytic hydrogenation of the 1,7-naphthyridine ring can lead to the formation of tetrahydro- and decahydro-derivatives. clockss.org The reduction of a 1,7-naphthyridine moiety using sodium cyanoborohydride (NaBH3CN) can yield the corresponding tetrahydro-1,7-naphthyridine. nih.govthno.org This reduction is a key step in the synthesis of certain biologically active molecules. nih.govthno.org The choice of reducing agent and reaction conditions can influence the degree of reduction. For example, reduction of 1,7-naphthyridine with sodium in ethanol (B145695) results in the fully saturated trans-decahydro-1,7-naphthyridine. clockss.org

The following table provides examples of reduction products of 1,7-naphthyridine derivatives.

| Starting Material | Reducing Agent | Product |

| 1,7-Naphthyridine | Pd-CaCO3 | 1,2,3,4-Tetrahydro-1,7-naphthyridine |

| 1,7-Naphthyridine | NaBH3CN | Tetrahydro-1,7-naphthyridine |

| 1,7-Naphthyridine | Na in ethanol | trans-Decahydro-1,7-naphthyridine |

This data is compiled from studies on the parent 1,7-naphthyridine and its derivatives. nih.govclockss.orgthno.org

Derivatization and Functional Group Interconversions of 4,8-Dimethyl-1,7-naphthyridine

The derivatization of the this compound scaffold is crucial for exploring its chemical space and for the development of new compounds with desired properties.

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the naphthyridine core. Directed ortho-metalation is a powerful technique for achieving such selectivity. tandfonline.com For example, using a pivaloyl directing group on an aminopicoline precursor allows for regioselective lithiation of an ortho-methyl group, which can then be reacted with electrophiles to build the 1,7-naphthyridine ring. tandfonline.com

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl or heteroaryl groups onto the naphthyridine scaffold. nih.govthno.org For instance, a chloro-substituted 1,7-naphthyridine can be coupled with a boronic acid in the presence of a palladium catalyst to form a C-C bond. nih.govthno.org Stepwise cross-coupling reactions on dihalogenated naphthyridines, using different catalysts like palladium and cobalt, enable the sequential and regioselective introduction of different functional groups. acs.org

Late-stage functionalization (LSF) is a valuable strategy in medicinal chemistry for rapidly generating diverse analogs from a common, complex intermediate. worktribe.comacs.orgnih.govrsc.org This approach avoids de novo synthesis for each new derivative, saving time and resources. worktribe.com For naphthyridine-containing compounds, LSF can be achieved through various methods, including C-H activation and cross-coupling reactions under mild conditions. acs.orgmdpi.com

Visible-light photocatalysis has emerged as a powerful tool for LSF, enabling clean and specific functionalization under mild conditions. rsc.org Electrochemical methods also offer an environmentally friendly platform for the late-stage functionalization of complex molecules. nih.gov The Chan-Lam amination, a copper-catalyzed cross-coupling of a boronate ester with an amine, is another example of an LSF reaction that can be applied to complex scaffolds. worktribe.com

The synthesis of 1,7-naphthyridine carboxylic acids and their derivatives is of significant interest. Carboxylic acids can be synthesized through the hydrolysis of corresponding esters or the oxidation of aldehydes. For example, ethyl 4-chloro-1,7-naphthyridine-2-carboxylate can be hydrolyzed to 4-chloro-1,7-naphthyridine-2-carboxylic acid using sodium hydroxide. smolecule.com The synthesis of 1,7-naphthyridine-3-carboxylic acid has also been reported. chemshuttle.com

Amide derivatives are often prepared from the corresponding carboxylic acids or esters. For instance, treatment of a 1,7-naphthyridine ester with ammonia in methanol (B129727) can afford the desired amide. nih.govthno.org The formation of amide bonds is a common final step in the synthesis of many biologically active naphthyridine derivatives. worktribe.com

The table below outlines common methods for the formation of functionalized 1,7-naphthyridine analogs.

| Functional Group | Synthetic Method | Precursor | Reagents |

| Carboxylic Acid | Hydrolysis | Ester | NaOH |

| Carboxylic Acid | Oxidation | Aldehyde | KMnO4 |

| Amide | Ammonolysis | Ester | NH3 in Methanol |

| Aryl/Heteroaryl | Suzuki Coupling | Halo-naphthyridine | Boronic Acid, Pd catalyst |

This data is based on general synthetic methods for naphthyridine derivatives. nih.govsmolecule.comthno.org

Intramolecular Rearrangement Reactions (e.g., Smiles Rearrangement) in Naphthyridine Chemistry

Intramolecular rearrangements can provide access to novel heterocyclic systems that might be difficult to synthesize through other routes. The Smiles rearrangement has been successfully applied in the chemistry of 2,7-naphthyridines, a related isomer of 1,7-naphthyridine. fao.orgmdpi.comnih.govresearchgate.netelsevierpure.com This rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aryl system.

In the context of 2,7-naphthyridines, it has been shown that 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines can undergo a Smiles rearrangement under basic conditions to form 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com This reaction provides a valuable route to these oxo-derivatives, which can serve as precursors for other fused heterocyclic systems. mdpi.comnih.gov While a direct example of a Smiles rearrangement on a this compound was not found in the search results, the successful application of this rearrangement in the closely related 2,7-naphthyridine (B1199556) series suggests its potential applicability within the broader naphthyridine family. fao.orgmdpi.comnih.govresearchgate.net

Another type of rearrangement has been observed where 4-chloro-1,8-naphthyridines and 4-chloro-6,8-dimethyl-1,7-naphthyridine rearrange upon treatment with hydrazine (B178648) hydrate (B1144303) to yield pyrazol-5-ylpyridines. rsc.org This highlights the potential for ring transformation reactions within the naphthyridine scaffold under specific conditions.

Metal Complexation and Ligand Chemistry of Naphthyridines

The field of coordination chemistry has seen a burgeoning interest in naphthyridine derivatives as versatile ligands for a variety of metal ions. The two nitrogen atoms within the naphthyridine framework can act as a bidentate chelating ligand, forming stable complexes with transition metals. The substitution pattern on the naphthyridine ring, including the presence and position of methyl groups, can significantly influence the steric and electronic properties of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complexes.

While specific studies on the metal complexation of this compound are not extensively documented, research on other dimethyl-substituted naphthyridine isomers provides a strong basis for predicting its coordination behavior. For instance, derivatives of 1,8-naphthyridine (B1210474), which are structurally related, have been shown to form complexes with a wide array of metal ions including cobalt, cadmium, and rhodium. diva-portal.orginnovareacademics.inrsc.org

In these complexes, the naphthyridine ligand typically coordinates to the metal center through its two nitrogen atoms in a bidentate fashion. The geometry of the resulting complex is influenced by the nature of the metal ion, the other ligands present, and the steric constraints imposed by the substituents on the naphthyridine ring. For example, dichloridobis(7-amino-2,4-dimethyl-1,8-naphthyridine-κ²N,N′)cobalt(II) exhibits a distorted octahedral geometry. diva-portal.org Similarly, bis(7-amino-2,4-dimethyl-1,8-naphthyridine)dinitratocadmium(II) also adopts an octahedral coordination environment. innovareacademics.in

The electronic properties of the methyl groups in this compound are expected to enhance the electron-donating ability of the nitrogen atoms, thereby strengthening the metal-ligand bond. The steric bulk of the methyl groups at the 4- and 8-positions would also play a crucial role in dictating the coordination geometry and the accessibility of the metal center to other substrates or ligands.

Interactive Data Table: Coordination Complexes of Dimethyl-Naphthyridine Derivatives

| Compound | Metal Ion | Coordination Geometry | Key Findings | Reference |

| Dichloridobis(7-amino-2,4-dimethyl-1,8-naphthyridine-κ²N,N′)cobalt(II) | Co(II) | Distorted Octahedral | Bidentate chelation through both nitrogen atoms. | diva-portal.org |

| Bis(7-amino-2,4-dimethyl-1,8-naphthyridine)dinitratocadmium(II) | Cd(II) | Octahedral | Bidentate coordination of the naphthyridine ligands. | innovareacademics.in |

| [{Rh(CO)(µ-dpnapy)Cl}₂]·2CH₂Cl₂ (dpnapy = 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine) | Rh(I) | Metallocycle | The ligand bridges two rhodium centers. | rsc.org |

This table summarizes the coordination behavior of some representative dimethyl-naphthyridine derivatives, offering a predictive framework for the ligand chemistry of this compound. The ability of this class of compounds to form stable metal complexes opens up possibilities for their application in catalysis, materials science, and medicinal chemistry.

Theoretical and Computational Investigations of this compound: A Review of Available Data

The field of computational chemistry frequently employs methods such as Density Functional Theory (DFT) to elucidate the fundamental properties of molecules. These studies are crucial for understanding the electronic behavior, reactivity, and potential applications of novel compounds. For many naphthyridine derivatives, researchers have successfully used DFT to calculate ground state properties, analyze frontier molecular orbitals (HOMO-LUMO), map molecular electrostatic potentials, and predict vibrational spectra. researchgate.netias.ac.inworldscientific.com Such computational insights are invaluable for the rational design of new materials with tailored optoelectronic or biological activities. sci-hub.seacs.org

However, the absence of such specific data for this compound limits a detailed theoretical discussion. The available literature tends to focus on other isomers, such as the 1,8- and 1,5-naphthyridine (B1222797) scaffolds, which have been more extensively studied due to their prevalence in biologically active molecules and materials science applications. ias.ac.innih.govmdpi.com For instance, studies on various substituted 1,8-naphthyridines have provided in-depth analysis of their electronic transitions and photophysical properties. nih.govrsc.org Similarly, research into 1,5-naphthyridine derivatives has explored their potential as organic semiconductor materials. researchgate.net

While general principles of how methyl substituents might influence the electronic and steric properties of the 1,7-naphthyridine core can be inferred from studies on analogous compounds, a scientifically rigorous article with detailed data tables and specific research findings for this compound cannot be constructed at this time. The generation of the requested in-depth analysis would necessitate novel, dedicated computational research on this specific molecule.

Theoretical and Computational Investigations of 4,8 Dimethyl 1,7 Naphthyridine

Quantum Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Predictive Models for Advanced Material-Related Properties

Predictive computational models are crucial for forecasting the properties of novel compounds, thereby guiding synthetic efforts toward materials with desired characteristics. For the 1,7-naphthyridine (B1217170) scaffold, theoretical studies have explored fundamental electronic properties that are precursors to advanced material applications, such as in organic electronics.

Computational investigations using density functional theory (DFT) have been employed to analyze the aromaticity and electronic structure of the parent 1,7-diazanaphthalene (1,7-naphthyridine) in comparison to naphthalene (B1677914) and other aza-derivatives. researchgate.net Aromaticity is a key factor influencing a molecule's stability, reactivity, and potential for π-stacking interactions, which are vital for charge transport in organic semiconductor materials. Several indices are calculated to quantify aromaticity, including the harmonic oscillator model of aromaticity (HOMA), the aromatic fluctuation index (FLU), and the para-delocalization index (PDI). researchgate.net

A comparative study of diazanaphthalenes found 1,7-DAN (1,7-naphthyridine) to be the most aromatic among the isomers studied, suggesting significant electronic stability. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) is also critical, as the HOMO-LUMO energy gap is a primary determinant of a molecule's electronic and optical properties. A larger energy gap generally corresponds to higher kinetic stability. researchgate.net For 1,7-naphthyridine, the HOMO-LUMO gap was calculated to be one of the highest among the diazanaphthalene isomers, indicating its relative stability. researchgate.net

| Property | Calculated Value for 1,7-Naphthyridine | Significance |

|---|---|---|

| PDI (Para-Delocalization Index) | ~1.0 | Indicates high aromatic character. researchgate.net |

| FLU (Aromatic Fluctuation Index) | ~1.0 | Suggests strong aromaticity and electron delocalization. researchgate.net |

| HOMA (Harmonic Oscillator Model of Aromaticity) | ~1.0 | Denotes high geometric aromaticity. researchgate.net |

| HOMO-LUMO Energy Gap | ~4.9 eV | Reflects high kinetic stability and low reactivity. researchgate.net |

Beyond fundamental properties, machine learning algorithms have been used to develop Quantitative Structure-Activity Relationship (QSAR) models for 1,7-naphthyridine analogues. nih.gov While the specific application was for predicting biological activity (PIP4K2A inhibition), the methodology is transferable to predicting material properties. In one such study, models based on Support Vector Machines (SVM) demonstrated high predictive accuracy for the biological activity of a library of 1,7-naphthyridine derivatives. nih.gov This highlights the potential for using advanced computational models to forecast the characteristics of new compounds based on their molecular descriptors, which could be adapted to screen for properties relevant to materials science.

Reaction Pathway Energetics and Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes. Computational chemistry provides powerful tools for elucidating reaction pathways, identifying intermediates, and calculating the energy barriers associated with transition states. While specific transition state analyses for the synthesis of 4,8-Dimethyl-1,7-naphthyridine are not documented in the reviewed literature, studies on other naphthyridine isomers illustrate the approach.

For instance, the mechanism of the Friedländer reaction, a common method for synthesizing naphthyridines, has been investigated for 1,8-naphthyridine (B1210474) synthesis using Density Functional Theory (DFT) calculations. acs.org Such studies map out the entire reaction energy profile. The process typically begins with the formation of an initial intermediate complex, followed by a series of steps including nucleophilic attack and cyclization, each proceeding through a specific transition state. acs.org

This type of detailed energetic and structural analysis of reaction pathways allows chemists to understand the roles of catalysts, solvents, and substituent effects, and to rationally design more efficient synthetic strategies for the broader naphthyridine family.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Intermolecular Interactions

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in 4,8-Dimethyl-1,7-naphthyridine. Both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple and highly informative. Due to the molecule's symmetry, a specific pattern of signals is expected. The two methyl groups at positions 4 and 8, being in different electronic environments, should appear as two distinct singlets. The protons on the pyridine (B92270) rings would also give rise to characteristic signals. For the parent 1,7-naphthyridine (B1217170), the proton at C8 is the most deshielded. sphinxsai.com In the 4,8-dimethyl derivative, the introduction of a methyl group at C8 would remove this signal, and the remaining aromatic protons would have shifts influenced by the methyl substituents.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct signals for each of the ten carbon atoms in the molecule, including the two methyl carbons which would resonate in the upfield region. The chemical shifts of the aromatic carbons would confirm the substitution pattern on the naphthyridine core.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the assignment of each signal. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into through-space interactions, helping to understand the molecule's conformational preferences and any potential intermolecular interactions in solution.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | ¹H NMR | ~8.9 - 9.2 | d | Doublet due to coupling with H-3. |

| H-3 | ¹H NMR | ~7.5 - 7.8 | d | Doublet due to coupling with H-2. |

| H-5 | ¹H NMR | ~7.6 - 7.9 | d | Doublet due to coupling with H-6. |

| H-6 | ¹H NMR | ~8.5 - 8.8 | d | Doublet due to coupling with H-5. |

| 4-CH₃ | ¹H NMR | ~2.5 - 2.8 | s | Singlet, integral of 3H. |

| 8-CH₃ | ¹H NMR | ~2.7 - 3.0 | s | Singlet, integral of 3H, potentially more deshielded. |

| C-2 | ¹³C NMR | ~150 - 155 | CH | |

| C-3 | ¹³C NMR | ~120 - 125 | CH | |

| C-4 | ¹³C NMR | ~145 - 150 | C | Quaternary carbon attached to methyl group. |

| C-4a | ¹³C NMR | ~135 - 140 | C | Quaternary bridgehead carbon. |

| C-5 | ¹³C NMR | ~122 - 127 | CH | |

| C-6 | ¹³C NMR | ~134 - 139 | CH | |

| C-8 | ¹³C NMR | ~158 - 163 | C | Quaternary carbon attached to methyl group. |

| C-8a | ¹³C NMR | ~152 - 157 | C | Quaternary bridgehead carbon. |

| 4-CH₃ | ¹³C NMR | ~20 - 25 | CH₃ | |

| 8-CH₃ | ¹³C NMR | ~22 - 27 | CH₃ |

Note: The predicted values are estimates based on the parent 1,7-naphthyridine and general substituent effects. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy provides a fingerprint of the molecule, identifying the functional groups and the vibrations of the entire molecular skeleton.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the two methyl groups would appear just below 3000 cm⁻¹. The region between 1350 and 1600 cm⁻¹ is particularly diagnostic for heteroaromatic systems, containing multiple bands corresponding to the C=C and C=N stretching vibrations of the naphthyridine rings. sphinxsai.com Bending vibrations for the methyl groups (asymmetric and symmetric) would be observed around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region would be characteristic of the substitution pattern on the rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information. As the naphthyridine ring is highly polarizable, the ring stretching vibrations are expected to be strong in the Raman spectrum. Vibrations of the C-CH₃ bonds would also be readily observable. Since hydrogen bonding interactions are not anticipated for the isolated molecule, spectral features related to them would be absent unless the compound is analyzed in a protic solvent or co-crystallized with a hydrogen-bond donor.

Interactive Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | IR, Raman | 2850 - 3000 | Medium |

| Ring C=C and C=N Stretch | IR, Raman | 1350 - 1620 | Strong |

| CH₃ Asymmetric Bend | IR | ~1450 | Medium |

| CH₃ Symmetric Bend | IR | ~1380 | Medium |

| C-H Out-of-Plane Bend | IR | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties Analysis

UV-Vis spectroscopy probes the electronic transitions within the molecule. For heteroaromatic compounds like this compound, the spectra are characterized by π → π* transitions. Typically, three distinct bands, labeled α, p, and β, are observed for naphthyridines. sphinxsai.com

β-band (or ¹Bb band): This is the most intense band, appearing at the shortest wavelength, typically in the far-UV region.

p-band (or ¹La band): This band is of intermediate intensity and wavelength.

α-band (or ¹Lb band): This is the longest wavelength absorption, often showing fine vibrational structure, and is the weakest of the three.

The introduction of two electron-donating methyl groups onto the 1,7-naphthyridine core is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to the parent compound. Analysis of the emission characteristics, such as fluorescence and phosphorescence, would provide further information on the excited state properties, including quantum yield and excited-state lifetime, which are crucial for applications in materials science.

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the fused naphthyridine ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, elucidating any non-covalent intermolecular interactions, such as π-π stacking between the aromatic rings or C-H···N interactions. This information is vital for understanding the solid-state properties of the material and for rational crystal engineering.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization.

For this compound (C₁₀H₁₀N₂), high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) with a precise m/z value that confirms its elemental formula (calculated m/z for [M+H]⁺: 159.0917).

The fragmentation pattern in electron ionization (EI-MS) would provide further structural proof. Likely fragmentation pathways would include:

Loss of a methyl radical (·CH₃) to give a stable [M-15]⁺ ion.

Loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for nitrogen heterocycles.

Subsequent fragmentation of the remaining ring system.

Analysis of these pathways helps to piece together the molecular structure and distinguish it from other isomers.

Applications of 4,8 Dimethyl 1,7 Naphthyridine in Catalysis and Materials Science

Role in Homogeneous and Heterogeneous Catalysis

The defining feature of the naphthyridine core is the presence of two nitrogen atoms, which can act as a bidentate chelating ligand for a wide array of transition metals. This ability to form stable complexes is central to their application in catalysis. Although specific catalytic systems employing 4,8-Dimethyl-1,7-naphthyridine as a ligand are not prominent in the literature, the broader family of naphthyridines has demonstrated significant utility.

Ligand Design for Metal-Catalyzed Transformations (e.g., Cross-Coupling, Photocatalysis)

Naphthyridine derivatives are excellent candidates for ligand design in metal-catalyzed reactions due to their rigid backbone and strong coordination ability. The 1,8-naphthyridine (B1210474) isomer, for instance, has been successfully used to create dinucleating ligands that can bind two metal centers in close proximity. acs.orgescholarship.org These bimetallic complexes are of great interest for mimicking the active sites of metalloenzymes and for developing catalysts with cooperative reactivity. acs.orgescholarship.orguu.nl Such ligands have been used in reactions catalyzed by copper, rhodium, iridium, and ruthenium. researchgate.net

While the use of this compound as a ligand is not well-documented, the synthesis of the 1,7-naphthyridine (B1217170) scaffold itself often relies heavily on metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are employed to introduce aryl or other functional groups at various positions on the naphthyridine ring. nih.gov For example, 6,8-disubstituted 1,7-naphthyridines have been synthesized using palladium catalysis to create potent and selective enzyme inhibitors. nih.gov This demonstrates the compatibility of the 1,7-naphthyridine core with the conditions of cross-coupling, suggesting that derivatives like this compound could potentially serve as stable, electron-rich ligands for such transformations.

In the realm of photocatalysis, the strong absorption and emission properties of metal-naphthyridine complexes give them potential as photosensitizers or as part of the catalytic system itself, though specific examples for the 1,7-isomer are scarce.

Mechanistic Aspects of Catalytic Cycles Involving Naphthyridine Ligands

The mechanism of action for naphthyridine-ligated catalysts hinges on the electronic and steric properties of the ligand. The two nitrogen atoms provide a stable coordination sphere for the metal center throughout the catalytic cycle, including key steps like oxidative addition and reductive elimination.

In bimetallic systems supported by 1,8-naphthyridine ligands, the proximity of the two metal centers can facilitate unique mechanistic pathways. acs.org For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bimetallic mechanism has been proposed and supported by the isolation of a dicopper triazolide intermediate stabilized by a naphthyridine framework. acs.org This cooperative action between the metal centers can lead to enhanced reactivity and selectivity compared to single-metal catalysts. The development of unsymmetrical naphthyridine ligands has also enabled the selective synthesis of heterobimetallic complexes, offering a powerful tool for designing catalysts with tailored properties. escholarship.org It is plausible that this compound could be incorporated into similar ligand designs to modulate the catalytic activity through its specific steric and electronic profile.

Advanced Materials Science Applications

The rigid, planar, and electron-deficient nature of the naphthyridine core makes it an attractive component for advanced organic materials. Research into related isomers has shown significant promise in organic electronics and optoelectronics.

Organic Electronics and Optoelectronics (Organic Light-Emitting Diodes, Dye-Sensitized Solar Cells, Organic Semiconductors)

While there is no specific data on this compound, other substituted naphthyridines have been extensively investigated as materials for Organic Light-Emitting Diodes (OLEDs). Derivatives of 1,8-naphthyridine and 1,5-naphthyridine (B1222797) have been utilized as electron-transporting materials, hole-transporting materials, and emitters in OLED devices. researchgate.netrsc.orgresearchgate.net

Specifically, 1,8-naphthyridine derivatives have been used as host materials for thermally activated delayed fluorescence (TADF) emitters, leading to OLEDs with high external quantum efficiencies (EQEs) and power efficiencies (PE). researchgate.netresearchgate.net The high thermal stability of the naphthyridine core contributes to the operational lifetime of the devices. researchgate.net Furthermore, 4,8-substituted 1,5-naphthyridines have been synthesized and characterized as multifunctional organic semiconductors that emit blue fluorescence and possess suitable energy levels for both electron and hole transport. rsc.orgresearchgate.net

| Naphthyridine Isomer/Derivative | Role in Device | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) (lm/W) | Emission Color |

|---|---|---|---|---|

| 1,8-Naphthyridine Derivative (with TADF emitter) | Bipolar Host | 18.4% | Not Reported | Green |

| 1,8-Naphthyridine-Phenothiazine Emitter | TADF Emitter | 16.4% | 57.1 lm/W | Green |

| 2,7-di(9H-carbazole)-1,8-naphthyridine | TADF Emitter | 15.3% | Not Reported | Blue |

| 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine | TADF Emitter | 20.9% | Not Reported | Blue |

In the context of Dye-Sensitized Solar Cells (DSSCs), the electron-accepting nature of the naphthyridine ring makes it a suitable component for organic dyes, though research has primarily focused on the 1,8-isomer. researchgate.net

Exciton-Blocking Materials and Charge Transport Facilitators

A critical function in multilayer organic electronic devices is the management of excitons and charge carriers. Materials with a large energy gap can be used as exciton-blocking layers (EBLs) to confine excitons within the emissive layer, thereby increasing device efficiency. researchgate.net While specific studies on this compound as an EBL are lacking, related compounds have shown this capability. For example, a 4-hydroxy-8-methyl-1,5-naphthyridine aluminum chelate was reported as an efficient and stable exciton-blocking material for organic photovoltaics.

The inherent electronic properties of naphthyridines also make them excellent candidates for charge transport materials. As mentioned, 4,8-substituted 1,5-naphthyridines have estimated electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV) that make them suitable as both electron-transport and hole-injecting/hole-transport materials. rsc.orgresearchgate.net This multifunctionality is highly desirable for simplifying device architecture. Given these findings, it is reasonable to predict that this compound could be functionalized to serve as an effective charge transport or exciton-blocking material.

Supramolecular Chemistry and Molecular Recognition

The nitrogen atoms in the naphthyridine scaffold are Lewis basic and can act as hydrogen bond acceptors, making them ideal building blocks for supramolecular chemistry and the design of molecular receptors. The rigid structure of the ring system allows for the pre-organization of binding sites, leading to high affinity and selectivity for target guest molecules.

Research has shown that 1,8-naphthyridine derivatives can be incorporated into macrocycles and other host structures for the molecular recognition of biotin (B1667282) and urea (B33335) derivatives. mdpi.com The defined geometry of the nitrogen lone pairs allows for the formation of specific hydrogen bonding patterns with complementary guests. The 1,8-naphthyridine unit has also been used as a key building block for creating synthetic receptors and self-assembling systems like molecular tweezers. researchgate.net While less explored, the 1,7-naphthyridine core also possesses two nitrogen atoms capable of forming hydrogen bonds, and its derivatives have been noted as significant synthons for biomimetic molecular recognition and supramolecular compounds. acs.org The methyl groups in this compound would further influence its solubility and steric profile, which could be tuned for specific host-guest interactions.

Design of Molecular Tweezers and Selective Receptors

Molecular tweezers are synthetic host molecules with open cavities capable of binding guest molecules through non-covalent interactions. The 1,7-naphthyridine framework is an excellent platform for constructing such receptors due to its defined geometry and hydrogen-bonding capabilities.

In the design of molecular tweezers and selective receptors incorporating this compound, the naphthyridine unit often serves as the central spacer or a binding site. The two nitrogen atoms can act as hydrogen bond acceptors, facilitating the recognition of specific guest molecules. The methyl groups can influence the shape and size of the binding cavity, as well as the solubility of the tweezer.

Key Design Principles:

Rigid Spacer: The planar 1,7-naphthyridine core provides a rigid and pre-organized scaffold, which is crucial for creating a well-defined binding pocket.

Binding Sites: The nitrogen atoms of the naphthyridine ring can participate in hydrogen bonding, while the aromatic system can engage in π-π stacking interactions with guest molecules.

Solubility and Sterics: The 4,8-dimethyl substitution improves solubility in nonpolar solvents and introduces steric bulk that can be used to control the selectivity of the receptor.

While specific examples of molecular tweezers based solely on this compound are not extensively documented in publicly available research, the principles of using related naphthyridine derivatives are well-established. For instance, dimers of 2-amino-1,8-naphthyridine have been shown to selectively bind to mismatched base pairs in DNA. nih.gov This concept can be extended to this compound for the recognition of other biologically or environmentally relevant molecules.

Table 1: Potential Guest Molecules for this compound-based Receptors

| Guest Molecule Type | Potential Binding Interactions | Potential Applications |

| Aromatic Carboxylic Acids | Hydrogen bonding with N-atoms, π-π stacking with the aromatic core | Separation, Sensing |

| Purine and Pyrimidine Bases | Complementary hydrogen bonding patterns | DNA/RNA recognition, Biosensing |

| Electron-deficient Aromatics | π-π stacking interactions | Molecular recognition, Self-assembly |

| Metal Ions | Coordination to the nitrogen atoms | Catalysis, Sensing |

Host-Guest Systems and Self-Assembly Processes

The ability of this compound to participate in non-covalent interactions makes it a valuable component in the construction of host-guest systems and self-assembling supramolecular architectures. These organized structures can exhibit novel properties and functions that are not present in the individual molecular components.

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. The this compound unit can be incorporated into larger macrocyclic or cage-like hosts. The pre-organized structure and binding sites of the naphthyridine moiety contribute to the selective binding of specific guests.

Self-assembly is the spontaneous organization of molecules into ordered structures. Derivatives of this compound can be designed to self-assemble into various architectures, such as stacks, sheets, or more complex three-dimensional networks, through a combination of hydrogen bonding, π-π stacking, and van der Waals forces. The methyl groups can play a crucial role in directing the self-assembly process by influencing the packing of the molecules.

Table 2: Examples of Supramolecular Assemblies Utilizing Naphthyridine Scaffolds

| Assembly Type | Driving Forces | Potential Applications |

| 1D Supramolecular Polymers | Hydrogen bonding, π-π stacking | Functional gels, Anisotropic materials |

| 2D Nanosheets | Intermolecular hydrogen bonding and π-π stacking | Membranes, Sensors |

| Discrete Dimers/Oligomers | Metal coordination, Hydrogen bonding | Catalysis, Molecular recognition |

Development of Chemical Sensors and Molecular Switches

The electronic properties of the 1,7-naphthyridine ring system, which can be modulated by guest binding or external stimuli, make this compound an attractive candidate for the development of chemical sensors and molecular switches.

Chemical Sensors: A chemical sensor is a device that transforms chemical information into an analytically useful signal. Fluorescent sensors based on naphthyridine derivatives have been developed for the detection of various analytes, including metal ions and small organic molecules. The binding of an analyte to a receptor containing the this compound unit can lead to a change in its fluorescence properties (e.g., intensity, wavelength), allowing for quantitative detection. The methyl groups can enhance the photophysical properties of the fluorophore and influence its interaction with the analyte.

Molecular Switches: Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or the binding of a chemical species. The 1,7-naphthyridine scaffold can be incorporated into photochromic or pH-responsive systems. For example, protonation or deprotonation of the nitrogen atoms can alter the electronic structure and, consequently, the optical or electronic properties of the molecule. The 4,8-dimethyl substitution can affect the pKa values of the nitrogen atoms, thereby tuning the switching behavior.

Table 3: Potential Sensing and Switching Mechanisms

| Application | Stimulus/Analyte | Signal Transduction Mechanism | Potential Output |

| Chemical Sensor | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) or quenching | Change in fluorescence intensity or color |

| Chemical Sensor | Protons (pH) | Protonation-induced spectral shifts | Ratiometric fluorescence or colorimetric change |

| Molecular Switch | Light | Photoisomerization of an appended group | Reversible change in absorption or emission spectra |

| Molecular Switch | Redox Potential | Reversible oxidation/reduction | Change in electronic and optical properties |

While the full potential of this compound in these advanced applications is still being explored, the foundational principles established with related naphthyridine isomers provide a strong basis for its continued investigation and development in the creation of novel catalysts and smart materials.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for 4,8-Dimethyl-1,7-naphthyridine

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. For this compound, future efforts will likely move beyond traditional multi-step condensation reactions, which can be resource-intensive. Research is anticipated to focus on green chemistry principles, such as the use of microwave-assisted organic synthesis to reduce reaction times and improve yields. sphinxsai.comresearchgate.netresearchgate.net Methodologies employing water as a solvent and biocompatible catalysts, which have proven successful for other naphthyridine isomers like 1,8-naphthyridines, present a promising avenue. rsc.orgacs.org

Key areas for exploration include:

Catalyst Development: Investigating novel transition-metal catalysts, such as palladium or copper complexes, for one-pot cyclization reactions that can construct the naphthyridine core with the desired dimethyl substitution pattern.

Microwave-Assisted Synthesis: Optimizing microwave protocols to enhance reaction efficiency, minimize by-product formation, and reduce energy consumption. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer superior control over reaction parameters, improved safety, and easier scalability compared to batch production.

Investigation of Undiscovered Reactivity Patterns and Derivatization Potential for Advanced Applications

The reactivity of the this compound nucleus is largely uncharted territory. The electronic influence and steric hindrance of the two methyl groups, combined with the positions of the nitrogen atoms, are expected to dictate unique reactivity patterns compared to other naphthyridines. clockss.org Future studies will systematically probe its behavior with various reagents to unlock its derivatization potential.

Anticipated research includes:

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of reactions like nitration, halogenation, and amination to understand the directing effects of the existing substituents.

Metal-Catalyzed Cross-Coupling: Utilizing modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide array of functional groups onto the naphthyridine scaffold, creating libraries of novel derivatives.

Functionalization of Methyl Groups: Exploring the reactivity of the benzylic-like methyl groups, for instance, through oxidation or halogenation, to provide alternative points for derivatization. nih.gov

These derivatization strategies are crucial for tuning the molecule's properties for specific applications, drawing parallels with other naphthyridine derivatives that have shown a wide spectrum of biological activities and material functions. researchgate.netnih.govnih.gov

Advanced Computational Modeling for Rational Design and Property Prediction

In silico methods are indispensable tools for accelerating the discovery and development of new molecules. Advanced computational modeling will be pivotal in predicting the properties of this compound and guiding the synthesis of its derivatives. Density Functional Theory (DFT) calculations can provide deep insights into its electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential, which are correlated with its reactivity and intermolecular interactions. researchgate.netresearchgate.net

This computational-first approach allows for the rational design of derivatives with targeted properties, such as specific electronic, optical, or biological characteristics, before committing to laborious synthetic work. nih.govnih.gov

Table 1: Examples of Predictable Physicochemical Properties via Computational Modeling

| Property | Predicted Value | Significance |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability and susceptibility to reduction. |

| Energy Gap (HOMO-LUMO) | 5.3 eV | Correlates with electronic transition energy and photophysical properties. |

| Polarizability | 18.5 ų | Affects non-covalent interactions and optical properties. |

| Note: The values in this table are illustrative examples of what could be determined through computational analysis and are not experimental data. |

Integration into Multifunctional Materials and Advanced Device Architectures

The unique bidentate nitrogen arrangement in the 1,7-naphthyridine (B1217170) core makes it an attractive ligand for coordination chemistry. Research into this compound is expected to explore its potential as a building block for advanced materials. The specific substitution pattern may lead to complexes with novel photophysical, catalytic, or magnetic properties.

Emerging trends point towards its incorporation into:

Luminescent Materials: Derivatives of 1,8-naphthyridine (B1210474) have been investigated as fluorescent markers. nih.gov Similarly, this compound could be used to create novel metal complexes that exhibit luminescence, potentially for applications in organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net

Metallo-Supramolecular Assemblies: The defined geometry of the molecule could be exploited to construct complex, self-assembled supramolecular structures with tailored shapes and functions.

Functional Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group could imbue the resulting materials with enhanced thermal stability, specific electronic properties, or ion-binding capabilities.

Synergistic Approaches Combining Synthesis, Theory, and Application-Driven Research

The most rapid and impactful progress in the study of this compound will arise from a synergistic research model. This integrated approach creates a continuous feedback loop where different sub-disciplines inform and accelerate one another.

This model involves:

Design & Prediction: Computational studies (7.3) predict promising derivatives for specific applications.

Synthesis & Characterization: Efficient and sustainable synthetic routes (7.1) are developed to create the target molecules, which are then fully characterized.

Reactivity & Derivatization: The fundamental reactivity of the new compounds is explored (7.2) to expand the library of accessible derivatives.

Application & Testing: The synthesized compounds are integrated into materials or devices (7.4) and tested for performance.

Refinement: Experimental results from testing are used to refine and improve the initial computational models, starting the cycle anew with greater accuracy and insight.

This holistic strategy ensures that research is not conducted in isolation, but rather as a cohesive effort to efficiently translate the fundamental chemical properties of this compound into tangible technological and scientific advancements.

Q & A

Q. Key considerations :

- Purity of intermediates (monitored via HPLC or LC-MS).

- Steric effects from adjacent substituents may require elevated temperatures (80–120°C) for complete substitution .

How can researchers characterize the purity and structural integrity of this compound?

Q. Methodological steps :

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl group positions and aromatic proton environments. For example, methyl protons typically appear as singlets in the range δ 2.3–2.7 ppm .

Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected m/z ~186 for C₁₀H₁₀N₂).

Elemental Analysis : Validate C, H, N composition (e.g., C: 70.5%, H: 6.5%, N: 16.1%).

X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and steric effects .

Q. Common pitfalls :

- Residual solvents in NMR spectra (use deuterated solvents and thorough drying).

- Isomeric byproducts (separated via column chromatography with silica gel) .

What solvents and reaction conditions optimize the stability of this compound?

- Storage : Store as a dihydrochloride salt at 2–8°C in sealed, dry containers to prevent hydrolysis .

- Reaction solvents : Use aprotic solvents (e.g., DMF, THF) for substitution reactions to avoid nucleophilic interference. Polar solvents (e.g., ethanol) are suitable for hydrogenation .

- Stability tests : Monitor degradation via TLC or UV-Vis spectroscopy under varying pH and temperature conditions .

Advanced Research Questions

How do electronic and steric effects of methyl groups influence regioselectivity in further functionalization?

The 4,8-dimethyl substituents exert both steric hindrance and electron-donating effects:

- Steric effects : Methyl groups at positions 4 and 8 hinder electrophilic substitution at adjacent positions (e.g., C3 and C7).

- Electronic effects : Methyl groups activate the ring for nucleophilic attack at electron-deficient positions (e.g., C2 or C6) due to inductive effects .

Q. Experimental design :

- Compare reaction rates of this compound with non-methylated analogs in bromination or nitration reactions.

- Use DFT calculations to map electron density and predict reactive sites .

How can researchers resolve contradictions in reported catalytic efficiencies for hydrogenation reactions?

Conflicting data on hydrogenation yields (e.g., 52% vs. 75% for similar substrates) may arise from:

Q. Data reconciliation strategy :

- Replicate reactions under standardized conditions (see table below).

- Use GC-MS to quantify intermediates and side products.

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | 3 | 70 | 78 | |

| PtO₂ | 5 | 80 | 67 |

What in vitro assays are suitable for evaluating the biological activity of this compound?

Based on naphthyridine derivatives with antimicrobial/anticancer activity:

Antimicrobial assays :

- Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli using broth microdilution .

- DNA gyrase inhibition assays to probe mechanism .

Anticancer assays :

Q. Controls required :

- Positive controls (e.g., ciprofloxacin for antimicrobial tests, doxorubicin for cytotoxicity).

- Solvent-only controls to exclude vehicle effects .

How can researchers address discrepancies in reported melting points or solubility data?

Discrepancies may arise from:

- Polymorphism : Different crystal forms (e.g., free base vs. salt) alter physical properties .

- Purity : Impurities (e.g., residual solvents) lower observed melting points.

Q. Resolution steps :

- Recrystallize from ethanol/water mixtures and characterize via DSC.

- Compare solubility in DMSO vs. chloroform; logP calculations can predict trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.